7H-Purin-8-ol

Description

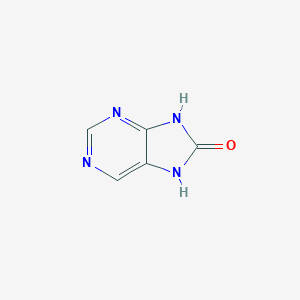

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDSIEMYVQERLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030859 | |

| Record name | 8H -Purin-8-one, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-97-2 | |

| Record name | 8-Oxopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purin-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8H -Purin-8-one, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 7h Purin 8 Ol and Its Derivatives

Classical and Contemporary Synthetic Routes to the 7H-Purin-8-ol Core

The construction of the 8-oxypurine ring system can be achieved through several established and modern synthetic strategies, starting from acyclic precursors or by annulating one heterocyclic ring onto another.

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile and prebiotic precursor for purine (B94841) synthesis. thieme-connect.de Its structure is primed for the construction of the fused imidazole (B134444) and pyrimidine (B1678525) rings. One prominent pathway involves the reaction of DAMN with an isocyanate, such as phenyl isocyanate. researchgate.netrsc.org This reaction proceeds through a condensation step to form a 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea intermediate. rsc.org Subsequent reaction with an aldehyde in a basic medium initiates a cyclization cascade, ultimately yielding the purine ring system. researchgate.netrsc.org A general scheme illustrates the synthesis of 7H-purin-8(9H)-one derivatives from DAMN, an alkyl/aryl isocyanate, and an aldehyde. researchgate.netresearchgate.net This multicomponent approach highlights the efficiency of using DAMN to build complex heterocyclic structures. researchgate.netrsc.org

Table 1: Synthesis of Purine Derivatives from DAMN

| Precursors | Key Intermediate Type | Final Product Type | Citations |

|---|---|---|---|

| Diaminomaleonitrile (DAMN), Isocyanate, Aldehyde | Ureido-vinylnitrile | 7H-Purin-8(9H)-one derivative | researchgate.net, rsc.org, researchgate.net |

Urea (B33335) and its derivatives are fundamental building blocks in organic synthesis, often providing the N-C-N fragment necessary for forming heterocyclic rings. In purine synthesis, urea derivatives are crucial for introducing the C8-oxo functionality. rsc.orgrsc.org A multicomponent synthesis strategy demonstrates the effective use of urea in constructing C(8)-substituted purines from prebiotic compounds. nih.gov This method involves the reaction of aminomalononitrile (B1212270) (AMN), urea, and α-amino acid methyl esters under heat or microwave irradiation. nih.gov The reaction likely proceeds through the formation of an N-carbamoyl amino acid ester, which then reacts with AMN to build the purine framework. nih.gov

Furthermore, reagents like isocyanates, which are precursors to unsymmetrical ureas, react with amine-functionalized precursors like DAMN to form the pyrimidine portion of the purine ring, including the C=O group at the C8 position. researchgate.netrsc.orgnih.govmdpi.com The versatility of urea derivatives allows for the synthesis of a wide range of substituted 8-oxypurines. nih.gov It has been noted that oxypurines containing a 2,6-dione group, which can be formed using urea-based synthons, can play a role in regulating urea synthesis in biological systems. nih.govresearchgate.net

The construction of the purine ring system logically follows from the fusion of its constituent pyrimidine and imidazole rings. thieme-connect.de Two classical and highly versatile approaches are based on this principle. thieme-connect.deresearchgate.net

The most widely used method is the Traube synthesis, which starts with an appropriately substituted 4,5-diaminopyrimidine. thieme-connect.de The imidazole ring is then constructed by a cyclization reaction with a reagent that provides a single carbon atom, such as formic acid or a derivative thereof. thieme-connect.de This annulation connects the two amino groups at the C4 and C5 positions of the pyrimidine ring, forming the final purine structure. thieme-connect.de

The alternative strategy begins with a substituted imidazole precursor and builds the pyrimidine ring onto it. thieme-connect.deresearchgate.netmdpi.com For instance, 4-nitroimidazole (B12731) can be transformed in a few steps into intermediates like 4-aminoimidazole-5-carbaldehyde oximes or 4-amino-5-aminomethyl-imidazole. mdpi.com These intermediates possess the necessary functional groups to be cyclized into the final purine derivatives, specifically affording N-7-substituted purines. mdpi.com This approach is particularly valuable as access to suitable imidazole key-intermediates has become more efficient through modern synthetic methods. mdpi.com Both the pyrimidine- and imidazole-based routes are foundational in purine chemistry and can be adapted to produce the 8-oxo functionality of this compound. researchgate.net

Utilization of Urea Derivatives in Purine Synthesis

Regioselective Synthesis and Isomer Control

The purine ring possesses multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially undergo reactions like alkylation. Controlling the position of substitution is a significant challenge in purine chemistry, as different isomers can have vastly different properties. The N7 and N9 positions of the imidazole moiety are the most common sites of substitution, and achieving regioselectivity between them is a critical aspect of synthesizing specific purine derivatives. beilstein-journals.org

Direct alkylation of a purine core with an alkyl halide, typically under basic conditions, often results in the formation of a mixture of N7 and N9 isomers. nih.govacs.org In many cases, the thermodynamically more stable N9 regioisomer is the predominant product, while the N7 isomer is formed as a minor product. nih.govacs.org However, the reaction outcome is influenced by several factors, and various strategies have been developed to control the N7/N9 regioselectivity.

Steric and Electronic Effects: The substitution pattern on the purine ring itself can direct the incoming electrophile. Bulky substituents at the C6 position can sterically hinder the proximal N7 position, thus favoring the formation of the N9 isomer. beilstein-journals.org Conversely, electronic effects of the C6 substituent can also play a crucial role, with calculations suggesting that the N7 atom is often inherently more nucleophilic than the N9 atom. beilstein-journals.org

Reaction Conditions: The choice of solvent, base, and catalyst can significantly impact the isomer ratio. The use of Grignard reagents as the base has been shown to favor the formation of N7 isomers in some cases. researchgate.netnih.gov

Silylated Intermediates: The regioselectivity of glycosylation and alkylation can be controlled by using either silylated or unsilylated purines. scholaris.ca For example, reacting a silylated purine may favor N7 substitution, while the unsilylated version under different conditions could yield the N9 product. scholaris.ca

Table 2: Comparison of Alkylation Strategies for Purines

| Method | Typical Conditions | Predominant Isomer(s) | Key Factors | Citations |

|---|---|---|---|---|

| Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Mixture of N7/N9; often N9 favored | Thermodynamic control | nih.gov, acs.org |

| Grignard-Mediated | Alkyl halide, Grignard Reagent | N7 favored | Kinetically controlled | nih.gov, researchgate.net |

| C6-Substituent Control | Bulky C6 group | N9 favored | Steric hindrance | beilstein-journals.org |

While general N7-alkylation can be challenging, the introduction of bulky groups such as a tertiary-butyl group presents an even greater synthetic hurdle. Recently, a novel and direct method for the regioselective N7 tert-alkylation of 6-substituted purines has been developed. nih.govacs.org This technique provides a powerful tool for accessing the kinetically favored N7 isomer, which is often difficult to obtain via traditional methods. nih.gov

The method is based on the Vorbrüggen (silylation) method, which is typically used to prepare N9-substituted nucleosides. nih.gov The key innovation involves the reaction of an N-trimethylsilylated purine derivative with a tert-alkyl halide in the presence of a Lewis acid catalyst, specifically tin(IV) chloride (SnCl₄). researchgate.netnih.govacs.org Under kinetically controlled conditions (e.g., lower temperatures), this reaction is highly regioselective for the N7 position. nih.gov In contrast, running the reaction under thermodynamic control (e.g., higher temperatures) can lead to the formation of the more stable N9 isomer. nih.govacs.org

This strategy has been successfully applied to various 6-substituted purines, including 6-chloropurine (B14466), 6-methoxypurine, and 6-methylthiopurine, to yield the corresponding N7-tert-butyl derivatives. acs.org The development of this direct N7 tert-alkylation method represents a significant advance, enabling the synthesis of novel purine derivatives that were previously difficult to access. nih.govacs.orgresearchgate.net

Table 3: Research Findings on Direct N7 tert-Alkylation

| Purine Substrate | Alkylating Agent | Catalyst | Outcome | Citation |

|---|---|---|---|---|

| 6-Chloropurine | tert-Butyl halide | SnCl₄ | N7-tert-butyl-6-chloropurine (Kinetic Control) | nih.gov |

| 6-Chloropurine | tert-Butyl halide | SnCl₄ | N9-tert-butyl-6-chloropurine (Thermodynamic Control) | acs.org |

| 6-Methoxypurine | tert-Butyl halide | SnCl₄ | N7-tert-butyl-6-methoxypurine | acs.org |

Control over Isomer Formation and Thermodynamic Considerations

The synthesis of purine derivatives, including those of this compound, often yields a mixture of isomers, necessitating control over the reaction conditions to favor the desired product. The formation of N7 and N9 isomers is a common challenge in purine chemistry, and the final product distribution is governed by the principles of kinetic versus thermodynamic control. wikipedia.orglibretexts.org

Kinetic vs. Thermodynamic Control:

Kinetic Control: Under kinetically controlled conditions (typically lower temperatures and shorter reaction times), the major product is the one that is formed fastest. wikipedia.orglibretexts.org This is because the activation energy for its formation is lower than that of other possible products. wikipedia.org

Thermodynamic Control: Under thermodynamically controlled conditions (typically higher temperatures and longer reaction times), the reaction is reversible, allowing for equilibrium to be reached. wikipedia.orglibretexts.org The most stable product, which has the lowest Gibbs free energy, will be the major product. wikipedia.org

In the context of purine alkylation, direct alkylation often leads to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer usually predominating. acs.org However, under kinetically controlled conditions, the N7-isomer can be obtained as the major product. acs.org For instance, the alkylation of 9-methyladenine (B15306) and 9-methylguanine (B1436491) with o-quinone methide in water shows that site alkylations at adenine (B156593) N1 and guanine (B1146940) O6 and N7 are kinetically controlled processes. acs.orgnih.gov Conversely, the selective modification of the exocyclic amino groups of guanine and adenine is a result of thermodynamic equilibration. acs.orgnih.gov

Computational studies using density functional theory (DFT) have been employed to investigate the effect of solvents on the reactivity and stability of purine adducts, helping to predict whether a product arises from a kinetic or thermodynamic pathway. acs.orgnih.gov These studies indicate that water as a solvent can dramatically alter the nucleophilicity of different sites on the purine ring, leading to a reversal of the nucleophilicity order observed in the gas phase. acs.orgnih.gov

The choice of protecting groups can also influence regioselectivity. For example, using a bulky substituent at the C6 position of a guanine precursor can sterically hinder the N7 position, favoring N9-functionalization. mdpi.com

Factors Influencing Isomer Ratios:

| Factor | Effect on Isomer Formation | Relevant Principles |

| Temperature | Lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product. wikipedia.orglibretexts.org | Kinetic vs. Thermodynamic Control |

| Reaction Time | Shorter reaction times favor the kinetic product; longer times allow for equilibration to the thermodynamic product. wikipedia.org | Kinetic vs. Thermodynamic Control |

| Solvent | The solvent can alter the nucleophilicity of different atoms in the purine ring, changing the kinetic and thermodynamic favorability of different isomers. acs.orgnih.gov | Solvation Effects |

| Protecting Groups | Bulky protecting groups can sterically hinder certain positions, directing reactions to other sites. mdpi.com | Steric Hindrance |

| Catalyst | Lewis acids like SnCl₄ can be used to direct the regioselective alkylation of purines. acs.org | Catalysis |

Advanced Chemical Modifications of the this compound Nucleus

The this compound scaffold is a versatile platform for a variety of chemical modifications, allowing for the introduction of diverse functional groups at different positions of the purine ring. rsc.org

Halogenation, Amination, and Alkylation Reactions

Halogenation: Halogenation is a key step for further functionalization. For instance, 8-bromoadenine (B57524) can be prepared and subsequently used in displacement reactions. nih.gov

Amination: Amination can be achieved through various methods. Direct amination of chloropurines can be performed in water with acid catalysis, offering a greener alternative to organic solvents. nih.gov Reductive amination of functionalized aldehydes with aniline (B41778) derivatives of purines has also been successfully performed. researchgate.netrsc.org The C-2 and C-8 positions of protected guanosine (B1672433) substrates can undergo amidation. acs.org

Alkylation: The alkylation of purines is a widely studied modification. Direct alkylation of 6-chloropurine often yields a mixture of N7 and N9-alkylated derivatives. acs.org The alkylation of 6-amino-7H-purin-8(9H)-thione (8-mercaptoadenine) occurs preferentially at the sulfur atom. cas.czcas.cz In contrast, alkylation of 8-(methylsulfanyl)adenine can result in a mixture of N3- and N9-alkylated products. cas.czcas.cz A regioselective method for the introduction of tert-alkyl groups at the N7 position involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst. acs.org

Benzoylation, Selenylation, and Thiolation Strategies

Benzoylation: Benzoyl groups are often used as protecting groups in purine chemistry. For example, N⁶-benzoyladenine can be silylated and then reacted with acyl halogeno sugars in the presence of a Lewis acid to form protected nucleosides. tandfonline.com

Selenylation: Selenylation represents another avenue for modifying the purine nucleus. rsc.org

Thiolation: Thiolation is a common modification, particularly at the 8-position. 6-Amino-7H-purin-8(9H)-thione can be synthesized by reacting 8-bromoadenine derivatives with thiourea (B124793). cas.cz This 8-thiol group can then be further functionalized, for example, by coupling with a brominated peptide fragment. beilstein-journals.org The transformation of 8-[(2-hydroxyalkyl)sulfanyl]adenines to 6-amino-7H-purin-8(9H)-one derivatives can be achieved using NaH or Cs₂CO₃ in DMF. cas.cz

Condensation, Diazotization, and Coupling Reactions

Condensation: Condensation reactions are fundamental to building the purine ring system itself. For example, reacting 2,3-diaminomaleonitrile with isocyanates and subsequently with aldehydes can produce 7H-purin-8(9H)-one derivatives. rsc.orgresearchgate.net

Diazotization: Diazotization of primary aromatic amines on the purine core generates diazonium salts. organic-chemistry.orgbyjus.com These intermediates are versatile and can be used in subsequent reactions, such as the Sandmeyer reaction to introduce halides or in coupling reactions. rsc.orgorganic-chemistry.org For example, 8-(arylsulfanyl)adenines can be prepared from the reaction of 8-mercaptoadenine with diazonium salts. amazonaws.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-heteroatom bonds on the purine scaffold. nih.gov The Suzuki-Miyaura cross-coupling of halopurine bases with aryl- and alkenylboronic acids is an efficient method for synthesizing arylpurines. researchgate.net Copper-catalyzed cross-coupling reactions of nucleobases with arylboronic acids also provide an efficient route to N-arylnucleobases. researchgate.net

Synthetic Approaches to Specific this compound Analogs and Congeners

The synthesis of specific analogs of this compound often requires multi-step procedures tailored to the target molecule.

Synthesis of 8-Aminohypoxanthine (B116433) (8-Amino-7H-purin-6-ol)

8-Aminohypoxanthine is a biologically active purine analog. ahajournals.orgahajournals.org One synthetic route to its deoxyribonucleoside, 8-amino-2'-deoxyinosine (B8539220) (which contains the 8-aminohypoxanthine base), involves the enzymatic deamination of 8-amino-2'-deoxyadenosine (B77079) using adenosine (B11128) deaminase. csic.es The starting 8-amino-2'-deoxyadenosine can be prepared from 2'-deoxyadenosine. csic.es An alternative approach that was considered but proved unsuccessful was the bromination of inosine (B1671953) at the 8-position, followed by displacement with an amino group. csic.es

Studies have also shown that 8-aminoinosine can be metabolized to 8-aminohypoxanthine. nih.gov

Synthetic Intermediates and their Transformations, e.g., 6-chloro-7H-purin-7-yl derivatives

The use of 6-chloropurine derivatives as synthetic intermediates is a prevalent strategy in the synthesis of diverse purine analogues. These intermediates offer a reactive site at the C6 position, which can be readily displaced by various nucleophiles to introduce a wide range of functional groups.

A notable example involves the synthesis of N-7 and N-9 regioisomeric nucleoside analogs. In one study, the reaction of 6-chloropurine with 3-(bromomethyl)cyclobutan-1-one under specific conditions yielded a mixture of 3-[(6-chloro-9H-purin-9-yl)methyl]cyclobutan-1-one and its N-7 isomer, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one. nih.govresearchgate.net These intermediates were then subjected to reduction. The reduction of the N-7 substituted cyclobutanone, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, with lithium tri-tert-butoxyaluminum hydride resulted in the formation of 3-[(6-chloro-8,9-dihydro-7H-purin-7-yl)methyl]cyclobutan-1-ol. nih.govresearchgate.net Interestingly, this transformation also led to the reduction of the purine ring itself, yielding a dihydropurine derivative. nih.govresearchgate.net In contrast, the reduction of the N-9 isomer under similar conditions did not affect the purine ring. nih.govresearchgate.net

The alkylation of 6-chloropurine with agents like 2-bromomethyl-1,3-dioxolane (B1266232) in the presence of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in acetonitrile (B52724) also produces a mixture of N-9 and N-7 substituted derivatives. mdpi.com These reactions underscore the utility of 6-chloro-7H-purin-7-yl derivatives as versatile building blocks for creating libraries of modified purine compounds.

Table 1: Synthesis of 6-chloro-7H-purin-7-yl Derivatives and their Transformations

| Starting Material | Reagent(s) | Product(s) | Key Transformation | Ref |

|---|---|---|---|---|

| 6-chloropurine | 3-(bromomethyl)cyclobutan-1-one | 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one and N-9 isomer | Alkylation at N-7 and N-9 | nih.govresearchgate.net |

| 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one | Lithium tri-tert-butoxyaluminum hydride | 3-[(6-chloro-8,9-dihydro-7H-purin-7-yl)methyl]cyclobutan-1-ol | Reduction of ketone and purine ring | nih.govresearchgate.net |

Preparation of Tricyclic Purine Systems

The fusion of a third ring onto the purine scaffold leads to the formation of tricyclic systems, which often exhibit unique biological activities. These syntheses typically start from appropriately substituted purine derivatives and involve intramolecular cyclization reactions.

One approach to constructing tricyclic purine systems involves the use of purine derivatives with reactive functional groups positioned to facilitate ring closure. For instance, treatment of a suitable purine precursor with triphosgene (B27547) under basic conditions can lead to the formation of a tricyclic ring system. acs.org This method highlights the use of phosgene (B1210022) or its equivalents to introduce a carbonyl group that can subsequently react with nucleophilic centers within the purine molecule to forge the third ring.

Another strategy involves the synthesis of pyrido[1,2-e]purine derivatives. These compounds can be prepared from 2-aminopyridine (B139424) derivatives, which are cyclized to form the purine ring system, followed by further modifications to create the final tricyclic structure. rsc.org

Table 2: Examples of Reactions for Preparing Tricyclic Purine Systems

| Starting Material/Precursor | Key Reagent(s) | Resulting Tricyclic System | Ref |

|---|---|---|---|

| Substituted Purine | Triphosgene, Base | Fused Tricyclic Purine | acs.org |

Synthesis of 2-(trifluoromethyl)-7H-purin-8-ol

The introduction of a trifluoromethyl (CF3) group into the purine ring can significantly alter the compound's electronic properties and metabolic stability, often enhancing its biological activity. The synthesis of 2-(trifluoromethyl)-7H-purin-8-ol and its derivatives requires specific strategies to incorporate the CF3 group.

A common method involves the use of starting materials that already contain the trifluoromethyl group. For example, the synthesis of 6,6-dimethyl-3-(trifluoromethyl)-6,7-dihydro-1H-indazol-4(5H)-one, a precursor that could potentially be used to build a purine ring, involves the reaction of a tosyl hydrazide derivative with trifluoroacetic anhydride. nih.gov

The synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines has also been reported, indicating that the 2-trifluoromethylpurine scaffold is accessible for further derivatization. acs.org While the direct synthesis of 2-(trifluoromethyl)-7H-purin-8-ol is not explicitly detailed in the provided context, the synthesis of related compounds such as (R)-1-(2-Chloro-6-(trifluoromethyl)-7H-purin-8-yl)ethan-1-ol suggests that precursors for 2-(trifluoromethyl)-7H-purin-8-ol are synthetically accessible. aksci.com The conversion of the 6-chloro group to a hydroxyl or amino group and subsequent manipulation at the C8 position would be a plausible route.

Table 3: Synthetic Approaches towards 2-(Trifluoromethyl)purine Derivatives

| Precursor/Starting Material | Key Reagent/Reaction Type | Target/Intermediate Compound | Ref |

|---|---|---|---|

| N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide | Trifluoroacetic anhydride, Et3N | 6,6-Dimethyl-3-(trifluoromethyl)-6,7-dihydro-1H-indazol-4(5H)-one | nih.gov |

| Not specified | Not specified | 6-(Dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines | acs.org |

Advanced Spectroscopic and Computational Characterization in 7h Purin 8 Ol Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structure of 7H-Purin-8-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction each offer unique insights into the molecule's composition and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR, HMBC, HSQC)

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For purine (B94841) derivatives like this compound, 1D (¹H and ¹³C) and 2D (HMBC and HSQC) NMR experiments are crucial for unambiguous assignment of proton and carbon signals. acs.orgipb.pt

¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum details the carbon framework. In purine systems, the chemical shifts of protons and carbons are indicative of their position within the heterocyclic rings. acs.orgmdpi.com For instance, the chemical shift of the C5 carbon is a key marker for differentiating between N7 and N9 isomers in purine derivatives. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and essential for assigning which proton is attached to which carbon. columbia.edu For example, an HSQC spectrum would show a cross-peak connecting the signal of a specific proton to the signal of the carbon it is directly attached to. columbia.edubeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is instrumental in piecing together the molecular structure by identifying longer-range connectivities. ipb.ptcolumbia.edu For example, an HMBC correlation between a proton on one ring and a carbon on an adjacent ring can confirm the fusion of the rings. beilstein-journals.org

Table 1: Representative NMR Data for Purine Derivatives This table provides illustrative data based on typical values for related purine structures, as specific experimental data for this compound was not available in the search results.

| Technique | Atom | Typical Chemical Shift (ppm) | Key Correlations/Observations |

| ¹H NMR | H2, H6 | ~7.0 - 8.5 | Signals for protons on the purine rings. |

| ¹³C NMR | C2, C4, C5, C6, C8 | ~110 - 160 | Chemical shifts are sensitive to substituents and tautomeric form. acs.org |

| HSQC | C-H | N/A | Shows direct ¹J(C,H) correlations. columbia.edu |

| HMBC | C-H (²J, ³J) | N/A | Shows long-range ²J(C,H) and ³J(C,H) correlations, confirming connectivity across the purine rings. columbia.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. megalecture.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The N-H bonds in the purine ring system would show stretching vibrations, typically in the range of 3200-3500 cm⁻¹.

O-H Stretching: The hydroxyl (-OH) group at the C8 position will have a characteristic broad absorption band, usually around 3200-3600 cm⁻¹. libretexts.orglibretexts.org

C=N and C=C Stretching: The double bonds within the purine rings will give rise to absorption bands in the 1450-1650 cm⁻¹ region. libretexts.org

C-O Stretching: The C-O single bond of the hydroxyl group would be expected to absorb in the fingerprint region, typically between 1000-1300 cm⁻¹. wpmucdn.com

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine/Imidazole) | Stretching | 3200 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=N, C=C (Ring) | Stretching | 1450 - 1650 | Medium to Strong |

| C-O | Stretching | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. hpst.cz It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. hpst.cznih.gov

For this compound (C₅H₄N₄O), the molecular weight is approximately 136.11 g/mol . nih.gov In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can help to elucidate the structure. nih.gov The fragmentation of the purine ring is a characteristic process that can confirm the identity of the core structure. nih.govoup.com For example, the loss of small neutral molecules like HCN or CO from the parent ion can provide clues about the ring structure and the position of the substituents.

X-ray Diffraction for Crystal Structure Determination

This technique would reveal the planarity of the purine ring system and the geometry of the hydroxyl group. Furthermore, it provides invaluable information about intermolecular interactions, such as hydrogen bonding, which dictates how the molecules pack together in the crystal lattice. researchgate.net The analysis of crystal structures of related purine derivatives has been instrumental in understanding their solid-state behavior. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Computational chemistry complements experimental data by providing theoretical insights into the structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pitt.edumdpi.com It is widely applied to study various properties of molecules, including optimized geometries, vibrational frequencies, and electronic properties. mdpi.com

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This provides a theoretical 3D structure that can be compared with experimental data from X-ray diffraction. mdpi.com

Predict spectroscopic data: DFT can calculate theoretical NMR chemical shifts and IR vibrational frequencies, which aids in the interpretation of experimental spectra.

Analyze electronic properties: DFT calculations can determine the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment. mdpi.com This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Recent research has highlighted the importance of correcting for known flaws in DFT, such as self-interaction error, to improve the accuracy of modeling, particularly for systems containing transition metals. pitt.edu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. mdpi.comnih.gov

Research on various purine derivatives highlights the utility of molecular docking in elucidating binding modes. For instance, studies on 8-piperazinylcaffeine carboxylate ionic liquids used molecular docking to analyze the potential interactions with the active site of the COX-2 enzyme. rsc.org The analysis revealed that both the 8-piperazinylcaffeine cation and the carboxylate anion could form significant interactions, including hydrogen bonds and π-alkyl interactions, with key residues in the enzyme's active site. rsc.org Similarly, docking studies on quinazoline (B50416) derivatives have provided insights into their binding with the EGFR kinase domain, helping to rationalize structure-activity relationships. mdpi.com

The process typically involves preparing the 3D structures of both the ligand and the target protein. nih.gov Software like AutoDock Vina is then used to perform the docking, and the results are visualized using programs like PyMOL and LigPlot+ to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govrsc.org The binding energy, often expressed in kcal/mol, is a critical output, with more negative values indicating a stronger binding affinity. nih.govnih.gov

While specific molecular docking studies focused solely on the parent this compound are not extensively detailed in the provided results, the methodologies applied to its derivatives are directly applicable. For example, in studies of similar heterocyclic compounds, docking analyses have successfully predicted binding conformations and interactions with target enzymes like hDHFR and B-RAF kinase. rsc.orgrsc.org These computational models are crucial for guiding the design of more potent and selective inhibitors. nih.govnih.gov

In Silico Pharmacokinetic and Physiochemical Profiling

In silico methods are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov This profiling helps to identify potential liabilities of a drug candidate before it advances to more expensive and time-consuming experimental testing.

For derivatives of 1,3-dimethyl-7H-purine-2,6-dione (theophylline), in silico and in vitro ADME-Tox analyses were conducted. nih.gov These studies revealed that the tested compounds had moderate metabolic stability in liver microsomes and were classified as having low to medium permeability. nih.gov Pharmacokinetic analysis further showed effective absorption from the peritoneal cavity. nih.gov

Web tools like SwissADME and pkCSM are frequently used for these predictions. researchgate.netresearchgate.net SwissADME can calculate a wide range of physicochemical properties and predict drug-likeness based on rules like Lipinski's rule of five. rsc.orgrsc.orgresearchgate.net For instance, in silico analysis of 8-caffeinyl chalcone (B49325) hybrid conjugates showed that most compounds adhered to Lipinski's rule. rsc.org Similarly, studies on 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine used SwissADME to evaluate physicochemical parameters and drug-likeness. researchgate.net

The pkCSM server provides predictions on various pharmacokinetic and toxicological endpoints. researchgate.net For example, it can predict intestinal absorption, blood-brain barrier penetration, and potential toxicity. researchgate.netbrazilianjournals.com.br In a study of flavone (B191248) analogues, in silico tools predicted high intestinal absorption and no blood-brain barrier crossing. brazilianjournals.com.br

These in silico predictions are crucial for optimizing the pharmacokinetic profile of lead compounds. While specific data for this compound is not explicitly detailed, the methodologies are standard for purine-based scaffolds.

Table 1: Representative In Silico ADME/T Predictions for Bioactive Compounds This table is a representative example based on findings for similar compounds and does not represent data for this compound itself.

| Compound Class | Predicted Property | Prediction Tool | Finding | Reference |

|---|---|---|---|---|

| Theophylline Derivatives | Metabolic Stability | In vitro (liver microsomes) | Moderate | nih.gov |

| Theophylline Derivatives | Permeability | In vitro (PAMPA) | Low to Medium | nih.gov |

| Flavone Analogues | Intestinal Absorption | In silico | High | brazilianjournals.com.br |

| Flavone Analogues | Blood-Brain Barrier Permeation | In silico | No | brazilianjournals.com.br |

| Quinine Derivatives | Drug-Likeness | SwissADME | Good bioavailability, satisfied Lipinski's rule | researchgate.net |

Structural Activity Relationship (SAR) Analysis through Computational Approaches

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. acs.org Computational approaches have become indispensable in defining these relationships, guiding the modification of lead compounds to enhance potency and selectivity. mdpi.comdntb.gov.ua

For purine-based compounds, SAR studies have been extensively used. In the development of selective inhibitors for the Grp94 Hsp90 paralog, a detailed SAR was established for a series of purine-based ligands. nih.gov This involved systematic modifications at various positions of the purine core, such as the C8-aryl ring and the N9 position, to understand their impact on binding affinity and selectivity. nih.gov

Computational SAR analysis often complements experimental findings. For example, in a series of acylsulfonylpiperazine derivatives, a molecular modeling study was used to analyze the SAR of these novel compounds against a human prostate cancer cell line. researchgate.net Similarly, for quinazoline derivatives targeting EGFR kinase, SAR analysis combined with molecular docking helped to identify key structural features for inhibitory activity, such as the preference for a urea (B33335) linker over a thiourea (B124793) linker. mdpi.com

These analyses often reveal that specific substitutions at particular positions are crucial for activity. For instance, in a series of 7-arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione, SAR analysis indicated that a 4-carbon aliphatic spacer between the arylpiperazine and the purine core was optimal for 5-HT1A receptor affinity. researchgate.net

Prediction of Biological Activities (e.g., PASS prediction program)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity profile of a compound based on its structural formula. way2drug.com It compares the structure of a query compound to a large database of known biologically active substances to predict probabilities of being active (Pa) or inactive (Pi) for a wide range of biological activities. journals.czmdpi.com

PASS has been utilized in the study of various heterocyclic compounds. For new oxazole (B20620) derivatives based on an 8-thiosubstituted 1,3,7-trimethylxanthine skeleton, the PASS online web application was used to predict their biological activity spectra. journals.czresearchgate.netjournals.cz This helped in identifying the most promising biological effects for further experimental validation. journals.czresearchgate.net The predictions for these compounds suggested potential as CYP2 substrate activity. journals.czjournals.cz

In another study involving new 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine, PASS and other online platforms were used to predict the spectrum of biological activity. researchgate.net For all derivatives in the series, high Pa values were predicted for activities such as peripheral vasodilator, kidney function stimulant, and lipoprotein lipase (B570770) inhibitor. researchgate.net

The PASS prediction is based on the analysis of structure-activity relationships from its extensive training set. way2drug.commdpi.com Generally, only activities with a Pa value above a certain threshold (e.g., > 0.3) are considered for further investigation. mdpi.com This tool is valuable for prioritizing compounds and for identifying new potential applications for existing molecules. researchgate.net

Table 2: Example of Predicted Biological Activities using PASS This table is a representative example based on findings for similar compounds and does not represent data for this compound itself.

| Compound Series | Predicted Activity | Pa Value | Reference |

|---|---|---|---|

| 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine | Peripheral vasodilator | High | researchgate.net |

| 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine | Kidney function stimulant | High | researchgate.net |

| 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine | Lipoprotein lipase inhibitor | High | researchgate.net |

| Oxazole derivatives of 8-thiosubstituted 1,3,7-trimethylxanthine | CYP2 substrate activity | Probable | journals.czjournals.cz |

Thermodynamic and Kinetic Explanations for Reaction Pathways

Understanding the thermodynamics and kinetics of chemical reactions is fundamental to optimizing synthesis and explaining reaction mechanisms. acs.orgchemistrydocs.com Calorimetry studies can be used to understand the exotherms of reactions, which is crucial for safe scale-up. acs.org

Kinetic investigations of reactions involving metal complexes, such as a dimeric palladium complex, have been carried out to understand the substitution mechanism with various ligands. acs.orgresearchgate.net These studies often follow pseudo-first-order kinetics and can reveal multi-step reaction pathways, including ligand-dependent and ligand-independent steps. acs.orgresearchgate.net From such kinetic data, activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated using the Eyring equation, providing insights into the associative or dissociative nature of the reaction mechanism. researchgate.net

For the synthesis of oxazole derivatives, mechanistic proposals suggest an intramolecular cyclocondensation to form a protonated intermediate, which then converts to the final product. journals.cz The reaction conditions, such as temperature and the use of specific reagents, are dictated by the kinetic and thermodynamic favorability of the desired pathway. journals.cz

While specific thermodynamic and kinetic data for reactions involving this compound are not detailed in the provided search results, the principles are broadly applicable. For instance, the study of protonation thermodynamics of purines in different solvents like water and dimethylsulfoxide provides valuable data on their acid-base properties, which influences their reactivity and biological interactions. cdnsciencepub.com

Future Directions and Emerging Research Avenues

Development of Novel Methodologies for Purine (B94841) Synthesis

The synthesis of purine analogs is a cornerstone of medicinal chemistry, and the development of innovative and efficient synthetic routes is paramount for the exploration of new chemical space. While classical methods for purine synthesis exist, contemporary research is focused on creating more versatile, regioselective, and stereocontrolled methodologies.

Recent advancements have seen the exploration of various synthetic strategies for purine derivatives. For instance, new and efficient methods for the synthesis of 8-hydroxypurine derivatives have been developed using dimethyldioxirane (B1199080) oxidation. acs.orgacs.orgresearchgate.net Additionally, the synthesis of various 6-substituted 9-benzyl-8-hydroxypurines has been undertaken to investigate structure-activity relationships, particularly concerning interferon-inducing activity. jst.go.jp These studies often involve multi-step processes starting from precursors like 5-amino-1-benzyl-4-cyano-2-hydroxyimidazole. jst.go.jp The development of synthetic routes for hybrid bisubstrate small molecules based on nucleosides, such as those involving a thiolated nucleoside, represents another innovative approach. nih.gov

Future efforts in this area are likely to concentrate on:

Green Chemistry Approaches: The use of environmentally benign reagents and solvents, and the development of one-pot syntheses to reduce waste and improve efficiency.

Catalytic Methods: The application of novel catalysts, including transition metals and organocatalysts, to achieve higher yields and selectivity in purine ring formation and functionalization.

Combinatorial Chemistry and High-Throughput Synthesis: The generation of large libraries of 7H-Purin-8-ol derivatives to accelerate the discovery of compounds with desired biological activities.

Enantioselective Synthesis: For derivatives with chiral centers, the development of methods to produce single enantiomers is crucial, as different enantiomers can exhibit distinct biological activities and metabolic profiles. mdpi.com

Table 1: Examples of Synthetic Methodologies for Purine Derivatives

| Methodology | Starting Materials | Key Reagents/Conditions | Target Compounds | Reference |

| Oxidation | Purine derivatives | Dimethyldioxirane | 8-Hydroxypurine derivatives | researchgate.net |

| Multi-step Synthesis | 5-amino-1-benzyl-4-cyano-2-hydroxyimidazole | Various | 6-Substituted 9-benzyl-8-hydroxypurines | jst.go.jp |

| Hybrid Synthesis | Thiolated nucleoside and brominated peptide fragment | Coupling agents | Hybrid bisubstrate molecules | nih.gov |

| Fused Purine Analogue Synthesis | 6-mercaptopurine (B1684380) | Various reagents | Fused purine analogues | researchgate.net |

Exploration of New Biological Targets and Mechanisms of Action

While the roles of some purine analogs are well-established, the full spectrum of biological targets for this compound and its derivatives remains an active area of investigation. The structural similarity of these compounds to endogenous purines like adenine (B156593) and guanine (B1146940) suggests a wide range of potential interactions with biological molecules. ontosight.ai

Derivatives of 8-hydroxypurine have been reported to exhibit a variety of biological activities, including corticotropin-releasing hormone receptor antagonism, anti-rhinovirus activity, and xanthine (B1682287) oxidase inhibiting activity. hmdb.ca Some purine derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents. ontosight.ai The mechanism of action for some derivatives involves the inhibition of specific enzymes by binding to their active sites. For instance, the degradation of the antineoplastic agent mercaptopurine can proceed via 6-mercapto-8-hydroxypurine. drugbank.com

Future research will likely focus on:

Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and genetic screens to identify novel protein targets of this compound derivatives.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, including their impact on signaling pathways, enzyme kinetics, and gene expression.

Exploring New Therapeutic Areas: Investigating the potential of this compound derivatives in a broader range of diseases, including neurodegenerative disorders, metabolic diseases, and rare genetic conditions. pnas.org

Understanding Polypharmacology: Characterizing the interaction of single compounds with multiple targets, which can lead to both therapeutic benefits and off-target effects.

Advanced Computational Modeling for Drug Discovery and Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. frontiersin.org In the context of this compound research, in silico methods are being increasingly used to predict the properties and interactions of novel derivatives.

Computational studies, including Density Functional Theory (DFT) and molecular docking, are employed to investigate the electronic properties, reactivity, and binding affinities of purine derivatives with their biological targets. heteroletters.orgresearchgate.net These theoretical models help in understanding structure-activity relationships and in designing compounds with improved potency and selectivity. For instance, in silico design has been used to develop targeted rutin (B1680289) derivatives as xanthine oxidase inhibitors. dntb.gov.ua Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are also utilized to guide the design of new inhibitors. heteroletters.orgmdpi.com

Future directions in this field include:

Artificial Intelligence and Machine Learning: Utilizing AI algorithms to analyze large datasets, predict biological activities, and generate novel molecular structures with desired properties.

Molecular Dynamics Simulations: Performing simulations to study the dynamic interactions between this compound derivatives and their protein targets, providing insights into binding kinetics and conformational changes.

Integrated Computational-Experimental Workflows: Combining computational predictions with experimental validation to create a more efficient and effective drug discovery pipeline.

Personalized Medicine: Using computational models to predict how genetic variations in drug targets might affect an individual's response to a particular this compound-based therapeutic.

Table 2: Computational Approaches in Purine Research

| Computational Method | Application | Purpose | Reference |

| Molecular Docking | Predicting binding modes of purine derivatives with target proteins (e.g., human ecto-5'-nucleotidase) | To understand interactions and predict inhibition constants. | heteroletters.org |

| Density Functional Theory (DFT) | Investigating electronic properties (HOMO, LUMO) of purine derivatives | To correlate electronic structure with reactivity and biological activity. | heteroletters.orgresearchgate.net |

| Pharmacophore Modeling | Designing and screening for new inhibitors | To identify essential structural features for biological activity. | heteroletters.orgmdpi.com |

| 3D-QSAR | Developing predictive models for biological activity | To guide the optimization of lead compounds. | mdpi.com |

| In Silico ADMET Prediction | Evaluating drug-like properties of new compounds | To assess absorption, distribution, metabolism, excretion, and toxicity early in development. | frontiersin.org |

Translation of Preclinical Findings to Clinical Applications

The journey from a promising preclinical compound to a clinically approved therapeutic is fraught with challenges, often referred to as the "valley of death" in drug development. For this compound and its derivatives, successfully navigating this translational pathway is a critical future objective.

Preclinical studies are essential to establish the preliminary efficacy, safety, and pharmacokinetic profile of a drug candidate before it can be tested in humans. nih.gov These studies often involve in vitro assays and in vivo animal models. akltherapeutics.comepo.org However, the translation of findings from preclinical models to human clinical trials is not always straightforward, with many promising compounds failing in later stages of development. nih.govnih.gov

Key future considerations for the clinical translation of this compound research include:

Development of More Predictive Preclinical Models: Creating and utilizing animal models and in vitro systems that more accurately mimic human physiology and disease states.

Biomarker Identification and Validation: Discovering and validating biomarkers that can be used to monitor drug response and patient stratification in clinical trials.

Robust Preclinical Toxicology Studies: Conducting comprehensive toxicology and safety pharmacology studies to identify potential adverse effects early in the development process. akltherapeutics.com

Strategic Clinical Trial Design: Designing efficient and informative early-phase clinical trials to obtain clear proof-of-concept and guide later-stage development.

Interdisciplinary Approaches in this compound Research

The complexity of modern biomedical research necessitates collaboration across multiple scientific disciplines. aup.nl The future of this compound research will undoubtedly be shaped by interdisciplinary approaches that integrate expertise from chemistry, biology, pharmacology, computational science, and clinical medicine. arc.gov.auiau.edu.sa

Such collaborations can foster innovation by bringing diverse perspectives and methodologies to bear on complex research questions. plos.org For example, a team comprising synthetic chemists, molecular biologists, and computational scientists could work together to design, synthesize, and evaluate a novel series of this compound derivatives with a specific therapeutic goal in mind.

Future interdisciplinary efforts in this area will likely involve:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies to accelerate the development and commercialization of new drugs.

Consortia and Research Networks: The formation of large, collaborative research groups focused on specific aspects of purine biology and therapeutics.

Integration of "Omics" Data: Combining genomics, proteomics, and metabolomics data to gain a more holistic understanding of the effects of this compound derivatives on biological systems.

Translational Research Teams: Assembling teams of basic scientists and clinicians to facilitate the seamless translation of laboratory discoveries into clinical practice.

By embracing these future directions and fostering a collaborative and innovative research environment, the scientific community can unlock the full potential of this compound and its derivatives for the benefit of human health.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7H-Purin-8-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation of aerosols .

- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste. Avoid release into drains or the environment .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or DMSO) and maintain temperatures between 60–80°C to minimize side reactions. Monitor pH to stabilize intermediates .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Validate purity via HPLC (≥95% purity threshold) .

- Characterization : Confirm structure using -NMR (e.g., δ 8.2 ppm for purine protons) and FT-IR (C=O stretch at 1680 cm) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Triangulation : Cross-validate results using complementary techniques (e.g., X-ray crystallography for crystal structure vs. -NMR for solution-state conformation) .

- Dynamic Effects : Investigate tautomeric equilibria via variable-temperature NMR or computational modeling (DFT) to explain shifting proton signals .

- Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and replicate experiments under standardized conditions to distinguish artifacts from true variability .

Q. How can computational methods be integrated with experimental data to elucidate the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental redox potentials .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., adenosine receptors) using AutoDock Vina. Validate with in vitro assays (IC measurements) .

- Kinetic Modeling : Use software like COPASI to fit reaction rate constants from HPLC time-course data, identifying rate-limiting steps .

Q. What experimental designs are effective for studying the tautomeric behavior of this compound in different solvents?

- Methodological Answer :

- Solvent Screening : Test polarity effects using DO (high dielectric), DMSO-, and CDCl. Monitor tautomer ratios via -NDR (nuclear Overhauser effect) .

- Isotopic Labeling : Synthesize -labeled analogs to track nitrogen migration during tautomerism via -NMR .

- Thermodynamic Analysis : Calculate equilibrium constants () from van’t Hoff plots using variable-temperature UV-Vis spectroscopy .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible results in this compound bioactivity assays?

- Methodological Answer :

- Standardized Protocols : Pre-equilibrate cell cultures for 24 hours before dosing. Use internal controls (e.g., staurosporine for apoptosis assays) to normalize inter-experiment variability .

- Batch Analysis : Test multiple synthetic batches via LC-MS to rule out impurity-driven effects (e.g., residual solvents or byproducts) .

- Meta-Analysis : Compare results with published datasets (e.g., ChEMBL or PubChem) to identify outliers and contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.